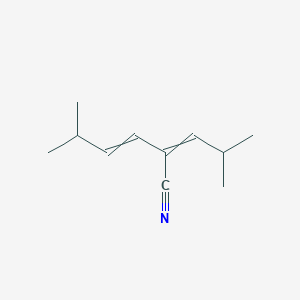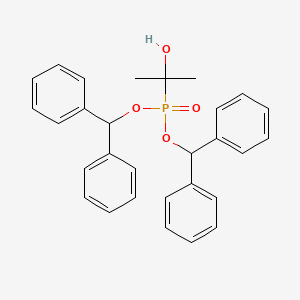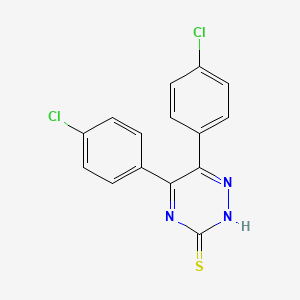![molecular formula C13H18O4 B14377213 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one CAS No. 90033-49-1](/img/structure/B14377213.png)
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is an organic compound with the molecular formula C12H16O3. It is also known by other names such as α-Veratrylpropanone and Methyl zingerone . This compound is characterized by the presence of a butanone group attached to a dimethoxyphenyl group through a methoxy linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one typically involves the reaction of 2,3-dimethoxybenzyl alcohol with butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zingerone: 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-.
Methyl zingerone: 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester.
Uniqueness
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its antioxidant activity, while the butanone moiety contributes to its reactivity in various chemical reactions .
Propriétés
Numéro CAS |
90033-49-1 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-[(2,3-dimethoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C13H18O4/c1-10(14)7-8-17-9-11-5-4-6-12(15-2)13(11)16-3/h4-6H,7-9H2,1-3H3 |
Clé InChI |
WEFLSJQWTPRALZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCOCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)

![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)


![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)




![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)


